molecular formula C19H28O4 B034337 Coralloidin D CAS No. 110299-95-1

Coralloidin D

Cat. No.: B034337
CAS No.: 110299-95-1
M. Wt: 320.4 g/mol
InChI Key: RGGYMCUNYFNGLD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC144303, also known as Ubiquitin Isopeptidase Inhibitor I, G5, is a compound that acts as an apoptosome-independent caspase and apoptosis activator. It is known for its ability to inhibit ubiquitin isopeptidases, which are enzymes involved in the ubiquitin-proteasome system. This compound has shown significant potential in inducing apoptosis through a unique pathway that does not rely on the apoptosome .

Preparation Methods

The preparation of NSC144303 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of specific bonds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is unstable in solutions and should be freshly prepared for use .

Chemical Reactions Analysis

NSC144303 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which involve the loss of electrons and an increase in oxidation state.

    Reduction: Reduction reactions, which involve the gain of electrons and a decrease in oxidation state, can also occur with NSC144303.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents that facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC144303 has a wide range of scientific research applications, including:

Mechanism of Action

NSC144303 exerts its effects by inhibiting ubiquitin isopeptidases, which are enzymes involved in the ubiquitin-proteasome system. This inhibition leads to the activation of an apoptosome-independent apoptotic pathway. The compound targets the ubiquitin-proteasome system, resulting in the upregulation of the BH3-only protein Noxa, stabilization of the inhibitor of apoptosis antagonist Smac, and involvement of the death receptor pathway. This unique mechanism of action makes NSC144303 a potent apoptotic inducer .

Comparison with Similar Compounds

NSC144303 can be compared with other similar compounds that inhibit ubiquitin isopeptidases and induce apoptosis. Some of these similar compounds include:

    NSC632839: Another ubiquitin isopeptidase inhibitor with similar apoptotic properties.

    NSC668394: A compound that also targets the ubiquitin-proteasome system and induces apoptosis.

    NSC707545: Known for its ability to inhibit ubiquitin isopeptidases and activate apoptotic pathways.

What sets NSC144303 apart is its unique apoptosome-independent mechanism of action, which involves multiple pathways and targets within the cell .

Properties

CAS No.

110299-95-1

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

[2-[(4aR)-4a,8-dimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-ylidene]-3-acetyloxypropyl] acetate

InChI

InChI=1S/C19H28O4/c1-13-6-5-8-19(4)9-7-16(10-18(13)19)17(11-22-14(2)20)12-23-15(3)21/h5-12H2,1-4H3/t19-/m1/s1

InChI Key

RGGYMCUNYFNGLD-LJQANCHMSA-N

SMILES

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C

Isomeric SMILES

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CC[C@]2(CCC1)C

Canonical SMILES

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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